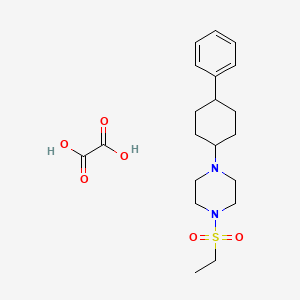

![molecular formula C13H12N2O2S B5511807 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

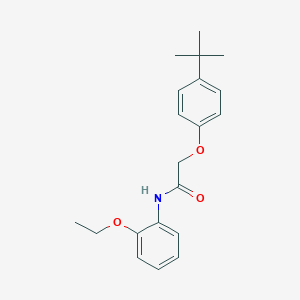

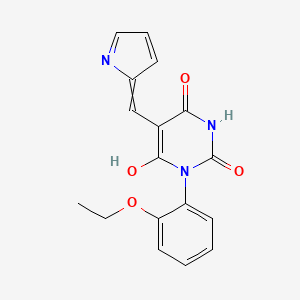

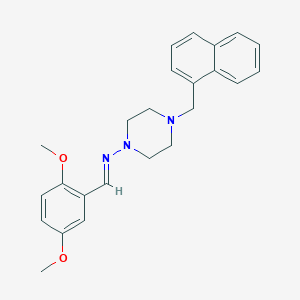

The compound “1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene” is a benzene derivative with a nitro group (-NO2) and a thioamide group (-NHCS-) attached. The thioamide group is further connected to a 3-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with the nitro group and thioamide group attached. The thioamide group would be further connected to a 3-methylphenyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine group, or the thioamide group could react with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive .Applications De Recherche Scientifique

Thermochemistry and Polymorphism

Research has explored the thermochemistry and conformational polymorphism of hexamorphic crystal systems, focusing on compounds that exhibit different molecular conformations and packing modes, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. These studies highlight the thermodynamic relationships between polymorphs, revealing how crystallization affects molecular stability and conformation, potentially applicable to understanding 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene's behavior in solid states (Yu et al., 2000).

Anion Recognition and Photophysical Properties

Functionalized phenyl urea and thiourea derivatives, including silatranes with nitrobenzene units, have been synthesized and characterized, demonstrating anion recognition capabilities through photophysical studies. This suggests potential applications of this compound in sensing or materials science, given its structural affinity to studied compounds (Singh et al., 2016).

Synthetic Applications

The compound has also been implicated in synthetic chemistry, where derivatives of nitrobenzene are used as intermediates in the synthesis of complex molecules. For instance, the N-functionalization of uracil derivatives to create chiral alkanoic acids and esters involves similar nitrobenzene functionalities, indicating this compound could serve as a precursor in synthesizing bioactive molecules or chiral compounds (Gondela & Walczak, 2005).

Sensor Development

Another area of application is in the development of ion-selective electrodes, where similar compounds have been used as ionophores. A study on gadolinium(III) ion-selective electrodes using 3-methyl-1H-1,2,4-triazole-5-thiol demonstrates the potential of this compound in sensor technology, particularly for detecting metal ions or designing selective electrodes (Zamani & Behmadi, 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-methyl-N-(2-nitrophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-10-5-4-6-11(9-10)14-18-13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCXTNNGXNBLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5511729.png)

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B5511774.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-((3S*,4R*)-1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5511805.png)

![2-(2-phenyl-1,3-thiazol-4-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5511812.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)